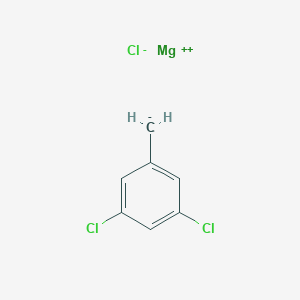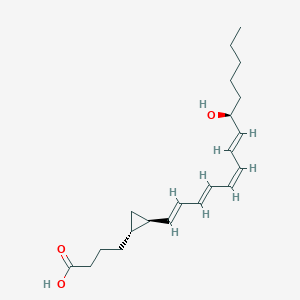
5,6-Methano-15-hydroxy-7,9,11,13-eicosatetraenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Methano-15-hydroxy-7,9,11,13-eicosatetraenoic acid (MHT) is a synthetic analog of prostacyclin that has been extensively studied for its potential therapeutic applications. MHT is a potent vasodilator and platelet aggregation inhibitor, and has been shown to have anti-inflammatory and anti-thrombotic effects.
Mechanism of Action
5,6-Methano-15-hydroxy-7,9,11,13-eicosatetraenoic acid activates the prostacyclin receptor, which is a G protein-coupled receptor that is coupled to adenylate cyclase. Activation of adenylate cyclase leads to the production of cyclic AMP, which activates protein kinase A (PKA) and subsequently leads to the phosphorylation of various target proteins. The activation of PKA by 5,6-Methano-15-hydroxy-7,9,11,13-eicosatetraenoic acid leads to the inhibition of platelet aggregation and the relaxation of vascular smooth muscle cells.
Biochemical and Physiological Effects:
5,6-Methano-15-hydroxy-7,9,11,13-eicosatetraenoic acid has been shown to have potent vasodilatory effects, which can lead to a decrease in blood pressure. 5,6-Methano-15-hydroxy-7,9,11,13-eicosatetraenoic acid also inhibits platelet aggregation, which can prevent the formation of blood clots. In addition, 5,6-Methano-15-hydroxy-7,9,11,13-eicosatetraenoic acid has been shown to have anti-inflammatory effects, which can reduce the severity of inflammatory diseases such as rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
One advantage of using 5,6-Methano-15-hydroxy-7,9,11,13-eicosatetraenoic acid in lab experiments is that it is a synthetic analog of prostacyclin, which is a naturally occurring molecule in the body. This makes it easier to study the effects of 5,6-Methano-15-hydroxy-7,9,11,13-eicosatetraenoic acid on various physiological processes. However, one limitation of using 5,6-Methano-15-hydroxy-7,9,11,13-eicosatetraenoic acid is that it is a synthetic molecule, which means that its effects may not be identical to those of prostacyclin.
Future Directions
There are several future directions for the study of 5,6-Methano-15-hydroxy-7,9,11,13-eicosatetraenoic acid. One area of research is the development of 5,6-Methano-15-hydroxy-7,9,11,13-eicosatetraenoic acid analogs that have improved pharmacokinetic properties. Another area of research is the study of the effects of 5,6-Methano-15-hydroxy-7,9,11,13-eicosatetraenoic acid on various disease conditions, such as pulmonary hypertension and thrombosis. Additionally, the development of new methods for the synthesis of 5,6-Methano-15-hydroxy-7,9,11,13-eicosatetraenoic acid could lead to the production of larger quantities of the molecule for use in research and potential therapeutic applications.
Synthesis Methods
5,6-Methano-15-hydroxy-7,9,11,13-eicosatetraenoic acid can be synthesized through a multi-step process starting from eicosapentaenoic acid (EPA) or its methyl ester. The first step involves the conversion of EPA to a key intermediate, 5,6-epoxy-15-hydroxyeicosatetraenoic acid (5,6-EHT), through the use of m-chloroperbenzoic acid. The 5,6-EHT is then subjected to a ring-closing metathesis reaction using Grubbs' catalyst to form the methano bridge. The final step involves the reduction of the carbonyl group to form 5,6-Methano-15-hydroxy-7,9,11,13-eicosatetraenoic acid.
Scientific Research Applications
5,6-Methano-15-hydroxy-7,9,11,13-eicosatetraenoic acid has been studied for its potential therapeutic applications in various disease conditions such as hypertension, pulmonary hypertension, and thrombosis. 5,6-Methano-15-hydroxy-7,9,11,13-eicosatetraenoic acid has been shown to have potent vasodilatory effects by activating the prostacyclin receptor, which leads to the activation of adenylate cyclase and subsequent production of cyclic AMP. 5,6-Methano-15-hydroxy-7,9,11,13-eicosatetraenoic acid has also been shown to inhibit platelet aggregation by inhibiting the activation of platelet integrin αIIbβ3. In addition, 5,6-Methano-15-hydroxy-7,9,11,13-eicosatetraenoic acid has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
properties
CAS RN |
111037-11-7 |
|---|---|
Molecular Formula |
C21H32O3 |
Molecular Weight |
332.5 g/mol |
IUPAC Name |
4-[(1R,2R)-2-[(1E,3E,5Z,7E,9S)-9-hydroxytetradeca-1,3,5,7-tetraenyl]cyclopropyl]butanoic acid |
InChI |
InChI=1S/C21H32O3/c1-2-3-8-14-20(22)15-10-7-5-4-6-9-12-18-17-19(18)13-11-16-21(23)24/h4-7,9-10,12,15,18-20,22H,2-3,8,11,13-14,16-17H2,1H3,(H,23,24)/b6-4+,7-5-,12-9+,15-10+/t18-,19-,20+/m1/s1 |
InChI Key |
HTCSKVNUTLDPJF-XZZKBPRTSA-N |
Isomeric SMILES |
CCCCC[C@@H](/C=C/C=C\C=C\C=C\[C@@H]1C[C@H]1CCCC(=O)O)O |
SMILES |
CCCCCC(C=CC=CC=CC=CC1CC1CCCC(=O)O)O |
Canonical SMILES |
CCCCCC(C=CC=CC=CC=CC1CC1CCCC(=O)O)O |
synonyms |
5,6-methano-15-hydroxy-7,9,11,13-eicosatetraenoic acid MT-HETE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



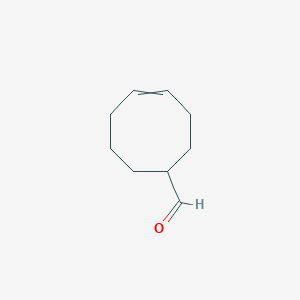

![5-(aminomethyl)-1-[4-chloro-2-(2-chlorobenzoyl)phenyl]-N,N-dimethyl-1,2,4-triazole-3-carboxamide](/img/structure/B12585.png)
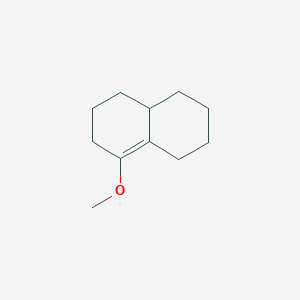


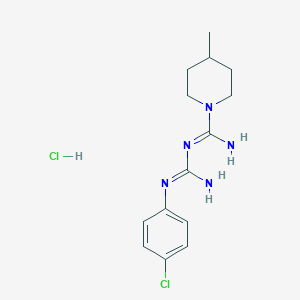

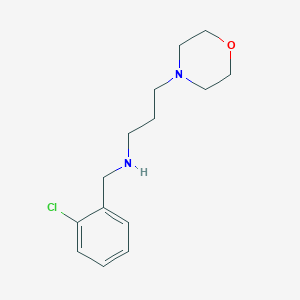
![Naphtho[1,2-d]thiazol-2(1H)-one (9CI)](/img/structure/B12605.png)
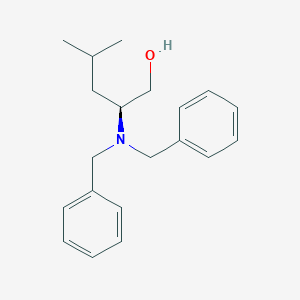

![4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride](/img/structure/B12610.png)
